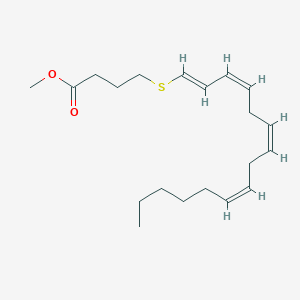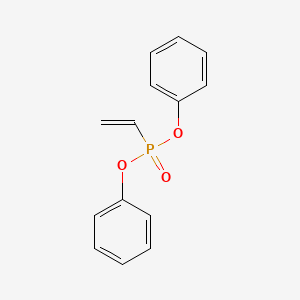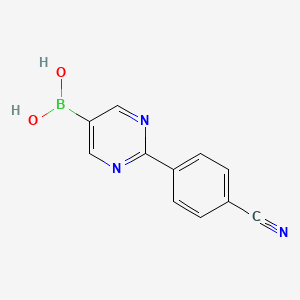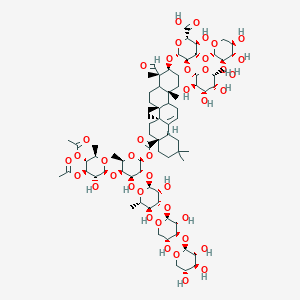
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester is an organic compound with the molecular formula C20H34O2S. This compound is characterized by a long hydrocarbon chain with multiple double bonds and a sulfanyl group attached to a butyric acid methyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester typically involves multiple steps, including the formation of the hydrocarbon chain, introduction of double bonds, and attachment of the sulfanyl and ester groups. One common method involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like thiols or amines for substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfanyl derivatives.
Applications De Recherche Scientifique
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The double bonds in the hydrocarbon chain can participate in redox reactions, affecting cellular processes. Additionally, the ester group can be hydrolyzed to release butyric acid, which has known biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-pentadeca-1,3,6,9-tetraenylsulfanylbutanoate
- Methyl 4-[(1E,3Z,6Z)-1,3,6-pentadecatrien-1-ylsulfanyl]butanoate
Uniqueness
4-Pentadeca-1,3,6,9-tetraenylsulfanyl-butyric acid methyl ester is unique due to its specific combination of a long hydrocarbon chain with multiple double bonds, a sulfanyl group, and a butyric acid methyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H32O2S |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
methyl 4-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]sulfanylbutanoate |
InChI |
InChI=1S/C20H32O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-19-16-17-20(21)22-2/h7-8,10-11,13-15,18H,3-6,9,12,16-17,19H2,1-2H3/b8-7-,11-10-,14-13-,18-15+ |
Clé InChI |
BJKGFAXUOWQOOJ-XMJAAHAFSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C=C\SCCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC=CC=CSCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)
![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)




![2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14089461.png)
![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14089490.png)
![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)
